molecular formula C20H24N2O2 B5260202 N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B5260202
M. Wt: 324.4 g/mol
InChI Key: XBHGBEBEAWGUHT-UHFFFAOYSA-N
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Description

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide is a synthetic organic compound characterized by its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-(tert-butylcarbamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the tert-butylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dichlorobenzamide
  • N-[3-(tert-butylcarbamoyl)phenyl]-4-methoxybenzamide

Uniqueness

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13-9-10-16(11-14(13)2)18(23)21-17-8-6-7-15(12-17)19(24)22-20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHGBEBEAWGUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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